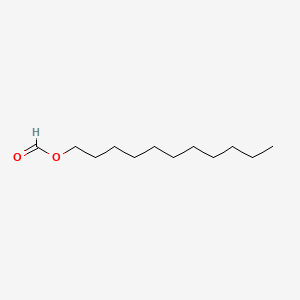![molecular formula C26H45N3O18 B12084849 2-Amino-3-{[3-acetamido-6-({[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)-5-hydroxy-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}butanoic acid](/img/structure/B12084849.png)
2-Amino-3-{[3-acetamido-6-({[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)-5-hydroxy-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr is a complex carbohydrate compound with the molecular formula C26H45N3O18. It is a glycopeptide that plays a significant role in various biological processes, including cell recognition, signal transduction, and regulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr can be achieved through chemical synthesis or enzymatic catalysis. The chemical synthesis involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and purification processes. Enzymatic synthesis, on the other hand, utilizes specific glycosyltransferases to catalyze the formation of glycosidic bonds under mild conditions .
Industrial Production Methods
Industrial production of this compound is typically carried out in specialized laboratories equipped with advanced synthesis and purification technologies. The process involves the use of high-purity reagents and solvents, controlled reaction conditions, and rigorous quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms, leading to the conversion of functional groups such as carbonyls to alcohols.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Common reagents include halides (e.g., HCl, HBr) and nucleophiles (e.g., NaOH, NH3) under various conditions
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in the molecule and the reaction conditions. For example, oxidation of hydroxyl groups can lead to the formation of aldehydes or carboxylic acids, while reduction of carbonyl groups can yield alcohols .
Scientific Research Applications
Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: Investigated for its role in cell recognition, signal transduction, and immune response.
Medicine: Explored as a potential drug delivery vehicle and therapeutic agent for various diseases.
Industry: Utilized in the development of vaccines and diagnostic tools .
Mechanism of Action
The mechanism of action of Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr involves its interaction with specific molecular targets and pathways. It participates in cell recognition and signal transduction processes by binding to cell surface receptors and modulating intracellular signaling pathways. This interaction can influence various cellular functions, including proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
GlcNAc beta(1-3)GalNAc-alpha-Thr: A similar glycopeptide with a different glycosidic linkage.
Gal beta(1-4)GlcNAc beta(1-6)GalNAc-alpha-Thr: Another glycopeptide with a different glycosidic linkage and additional sugar units
Uniqueness
Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr is unique due to its specific glycosidic linkages and the presence of multiple sugar units, which confer distinct biological properties and functions. Its stability and resistance to enzymatic degradation make it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-[3-acetamido-6-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-aminobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45N3O18/c1-7(13(27)23(40)41)43-25-15(29-9(3)33)22(47-26-21(39)20(38)17(35)11(5-31)45-26)18(36)12(46-25)6-42-24-14(28-8(2)32)19(37)16(34)10(4-30)44-24/h7,10-22,24-26,30-31,34-39H,4-6,27H2,1-3H3,(H,28,32)(H,29,33)(H,40,41) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNQEZMFMBODFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)NC(=O)C)O)OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45N3O18 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
687.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Iminomethyl]pentyl]methyl-,1,1-dimethylethyl ester](/img/structure/B12084774.png)



![1-[2-(4-Nitrophenyl)-2-oxoethyl]-4-phenylpyrimidin-1-ium bromide](/img/structure/B12084796.png)




![5-Benzyl-5,8-diazaspiro[2.6]nonane](/img/structure/B12084825.png)




